ethyl 4-(7-fluoro-4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate
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Overview
Description
Ethyl 4-(7-fluoro-4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate is a complex organic compound that belongs to the pyrroloquinoxaline class. Known for its intricate structure, this compound exhibits unique chemical properties and has garnered interest in various fields, from medicinal chemistry to industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(7-fluoro-4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoxaline core, followed by functional group modifications and esterification. Common reagents include fluoroaniline, acyl chlorides, and esterifying agents. Reaction conditions often require controlled temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound scales up by optimizing reaction parameters to maximize efficiency. This includes using continuous flow reactors, automated systems for precise reagent addition, and real-time monitoring of reaction progress. Solvent recovery and purification steps are streamlined to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, leading to the formation of quinoxaline oxides.
Reduction: Reduction reactions may yield hydropyrroloquinoxalines.
Substitution: Halogenated derivatives can be formed through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Utilizing halogenating agents and base catalysts under controlled temperatures.
Major Products: Oxidative products include quinoxaline oxides. Reductive transformations lead to hydropyrroloquinoxalines, while substitution yields various halogenated derivatives.
Scientific Research Applications
Ethyl 4-(7-fluoro-4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate is utilized in:
Chemistry: As an intermediate for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Its mechanism often involves interfering with cellular pathways, affecting processes like signal transduction and metabolic regulation.
Comparison with Similar Compounds
Compared to other pyrroloquinoxalines, ethyl 4-(7-fluoro-4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate stands out due to its fluorinated moiety, enhancing its chemical stability and reactivity. Similar compounds include:
Mthis compound: Similar structure with a methyl ester group.
Propyl 4-(7-fluoro-4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate: Propyl ester variant offering different solubility and reactivity profiles.
This compound’s distinct structure allows for unique interactions and applications across various scientific and industrial fields, making it a valuable subject of study.
Properties
IUPAC Name |
ethyl 4-(7-fluoro-4-oxopyrrolo[1,2-a]quinoxalin-5-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-2-23-16(21)6-4-10-20-15-11-12(18)7-8-13(15)19-9-3-5-14(19)17(20)22/h3,5,7-9,11H,2,4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWQKMSXAVBXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C2=C(C=CC(=C2)F)N3C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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